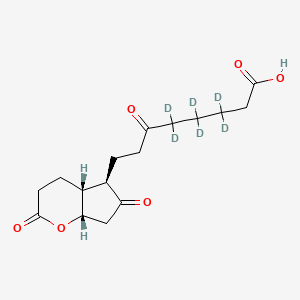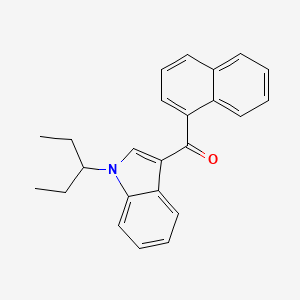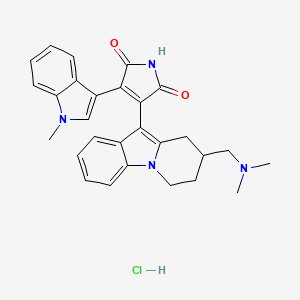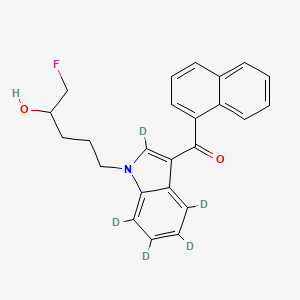
2-(Ethylamino)-1-phenylbutan-1-one,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride is a synthetic cathinone, a class of compounds known for their stimulant effects. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. Synthetic cathinones have gained attention due to their psychoactive properties and potential for abuse.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride typically involves the reaction of phenylacetone with ethylamine under controlled conditions. The process generally includes:
Condensation Reaction: Phenylacetone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets regulatory standards.
化学反応の分析
Types of Reactions
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces phenylbutanone derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted amines.
科学的研究の応用
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms.
作用機序
The compound exerts its effects primarily by acting as a stimulant on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to heightened alertness, euphoria, and increased energy levels. The molecular targets include transporters and receptors associated with these neurotransmitters, influencing their reuptake and release.
類似化合物との比較
Similar Compounds
Methylone: Another synthetic cathinone with similar stimulant effects.
Butylone: Structurally related and shares similar pharmacological properties.
Ethylone: A close analog with comparable effects on the central nervous system.
Uniqueness
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride is unique due to its specific ethylamino substitution, which influences its potency and duration of action compared to other synthetic cathinones. Its distinct chemical structure also affects its interaction with neurotransmitter systems, making it a compound of interest in both research and forensic analysis.
特性
分子式 |
C12H18ClNO |
|---|---|
分子量 |
227.73 g/mol |
IUPAC名 |
2-(ethylamino)-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10;/h5-9,11,13H,3-4H2,1-2H3;1H |
InChIキー |
JSUWULQBOKYVEV-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C1=CC=CC=C1)NCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
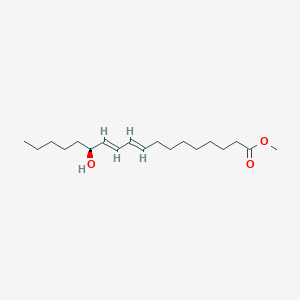
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
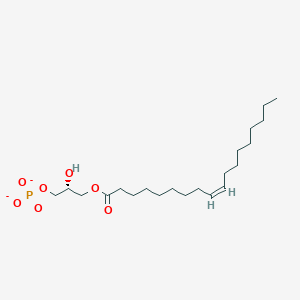
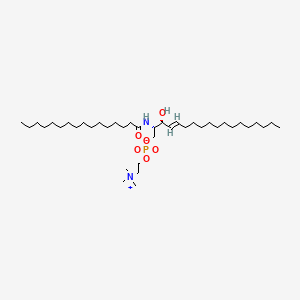
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)
